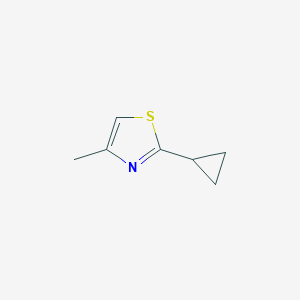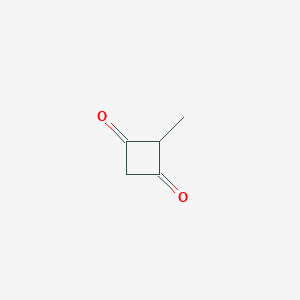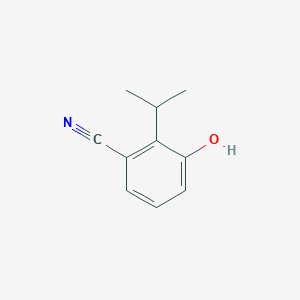
3-Hydroxy-2-isopropylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-isopropylbenzonitrile is a chemical compound with the CAS Number: 1243279-74-4 . It has a molecular weight of 161.2 and its IUPAC name is 3-hydroxy-2-isopropylbenzonitrile . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Hydroxy-2-isopropylbenzonitrile is 1S/C10H11NO/c1-7(2)10-8(6-11)4-3-5-9(10)12/h3-5,7,12H,1-2H3 . This suggests that the molecule consists of a benzene ring with a hydroxy group and an isopropyl group attached to it, along with a nitrile group.Physical And Chemical Properties Analysis
3-Hydroxy-2-isopropylbenzonitrile is a solid at room temperature . It is stored in an inert atmosphere at room temperature .科学的研究の応用
Biotechnological Production of Platform Chemicals
- Biological Production of 3-Hydroxypropionic Acid (3-HP) : A valuable platform chemical, 3-Hydroxypropionic acid, has been produced biologically from glucose or glycerol. This substance serves as a precursor for various added-value compounds such as acrylic acid, offering insights into microbial production constraints, possible solutions, and future prospects for biological 3-HP production (Kumar, Ashok, & Park, 2013).
Engineering Microbial Systems for Chemical Production
- Microbial Engineering for 3-HP Production : Research has focused on metabolically engineered yeast, E. coli, cyanobacteria, and other microorganisms for the biosynthesis of 3-HP. The work includes developing inducible systems for gene expression control, offering pathways for synthetic biology and biotechnological applications (Hanko, Minton, & Malys, 2017).
Optimization of Bio-production Processes
- Optimization of 3-HP Production in Microbial Cell Factories : Advances in metabolic engineering and synthetic biology have led to more efficient methods for the bio-production of 3-HP. This includes the introduction of heterologous pathways and optimization of fermentation conditions, highlighting challenges and methodologies toward industrially relevant production levels (Jers, Kalantari, Garg, & Mijakovic, 2019).
Synthetic Biology Applications
- Inducible Gene Expression Systems for 3-HP Production : Studies have identified unique inducible gene expression systems in Pseudomonas denitrificans and other microorganisms for optimizing pathways of 3-HP production and excretion. This research sheds light on the mechanisms and potential applications of these systems in synthetic biology (Zhou, Ainala, Seol, Nguyen, & Park, 2015).
High-Performance Chemical Production Strains
- High-Yield Production of 3-HP in Klebsiella pneumoniae : Systematic optimization of glycerol metabolism in Klebsiella pneumoniae has led to high-yield production of 3-HP. This work provides insights into metabolic flux optimization, showcasing the potential for biological production of 3-HP from renewable resources (Li, Wang, Ge, & Tian, 2016).
Safety and Hazards
The safety information for 3-Hydroxy-2-isopropylbenzonitrile indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapours/spray. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
将来の方向性
While specific future directions for 3-Hydroxy-2-isopropylbenzonitrile are not available in the search results, synthetic chemistry in general faces challenges such as achieving higher selectivity, higher efficiency, environmental benignity, and sustainable energy . These challenges could potentially apply to the future research and development of 3-Hydroxy-2-isopropylbenzonitrile.
特性
IUPAC Name |
3-hydroxy-2-propan-2-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7(2)10-8(6-11)4-3-5-9(10)12/h3-5,7,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAAYDPVNDLKLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC=C1O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

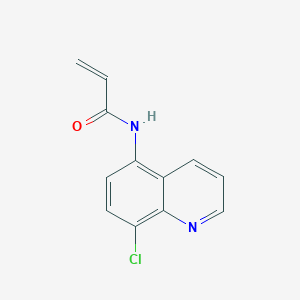

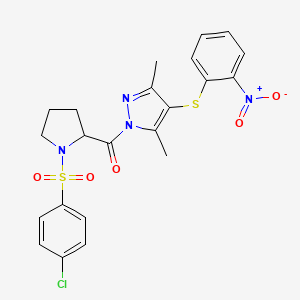
![3-[(5-Carboxy-2,4-dichlorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2707251.png)


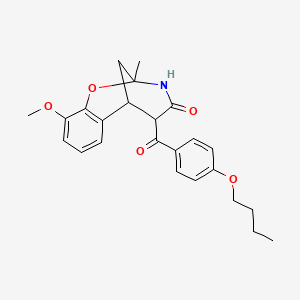
![(E)-methyl 2-(3-iodobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2707258.png)
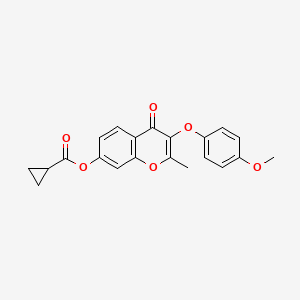

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2707265.png)
